3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid
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Overview
Description
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid is a nitrogen-containing heterocyclic compound. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyrazole derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions may require catalysts or specific pH conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyrazole: Another nitrogen-containing heterocycle with diverse applications.
Imidazole: A related heterocyclic compound with significant medicinal and industrial uses.
Uniqueness
3-((2-Aminoethyl)amino)-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylicacid is unique due to its specific structure, which combines the properties of both pyrazole and triazole rings. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research and application .
Properties
CAS No. |
298699-41-9 |
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Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-(2-aminoethylamino)-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H10N6O2/c8-1-2-9-7-11-10-5-3-4(6(14)15)12-13(5)7/h3,12H,1-2,8H2,(H,9,11)(H,14,15) |
InChI Key |
XMYLLWNORLPSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN2C1=NN=C2NCCN)C(=O)O |
Origin of Product |
United States |
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